amine CAS No. 893586-86-2](/img/structure/B6338478.png)

[(2,3-Dichlorophenyl)methyl](propyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

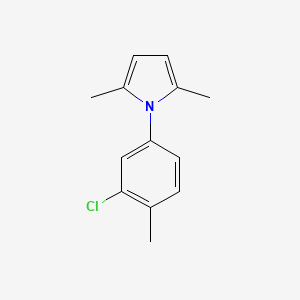

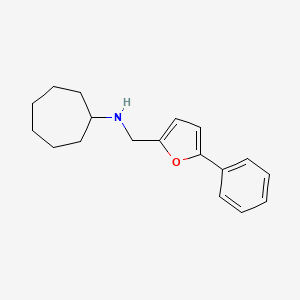

(2,3-Dichlorophenyl)methylamine, also known as dichloropane, is a synthetic cocaine analogue. It has a molecular formula of C10H13Cl2N and a molecular weight of 218.12 g/mol .

Molecular Structure Analysis

The molecular structure of(2,3-Dichlorophenyl)methylamine consists of a propylamine group attached to a dichlorophenyl group . The molecule has a molecular weight of 218.12 g/mol .

Scientific Research Applications

Anticancer Activity

The compound has been designed and synthesized to target cancer cells. It has shown promising results in in vitro studies against human breast adenocarcinoma cell lines (MCF-7). The compound exhibits cytotoxicity with an IC50 of 42.30 µM, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has also been screened for anti-inflammatory activity. The hemolysis assay results suggest that it has a nonhemolytic and nontoxic effect on human blood cells, making it a good candidate for further development as an anti-inflammatory drug .

Cyclin Dependent Kinase 2 (CDK2) Inhibition

The docking results against CDK2 (PDB ID: 3QQK) have provided insights into the compound’s inhibitory activity. CDK2 is known to regulate the cell cycle at the G1/S transition, and targeting it can be an effective strategy for cancer prevention .

Neuroprotection

Thiazolidinedione derivatives, which are structurally related to (2,3-Dichlorophenyl)methylamine, have shown the ability to pass the blood-brain barrier (BBB). This suggests potential applications in neuroprotective strategies, particularly in the treatment of neurodegenerative diseases .

Antimicrobial Properties

The structural analogs of this compound have demonstrated antimicrobial properties. This indicates that (2,3-Dichlorophenyl)methylamine could be modified to enhance its efficacy against various microbial infections .

Antidiabetic Effects

Thiazolidinediones are known for their antidiabetic effects. By extension, (2,3-Dichlorophenyl)methylamine may be explored for its potential to act as an antidiabetic agent, possibly through modification to improve its pharmacological profile .

Antioxidant Capabilities

The antioxidant properties of thiazolidinediones suggest that (2,3-Dichlorophenyl)methylamine could also be investigated for its ability to neutralize free radicals, which is beneficial in preventing oxidative stress-related diseases .

Antiviral Activity

Lastly, the compound’s structural relatives have shown antiviral activities. This opens up the possibility for (2,3-Dichlorophenyl)methylamine to be developed into an antiviral drug, especially in the wake of emerging viral infections .

properties

IUPAC Name |

N-[(2,3-dichlorophenyl)methyl]propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2N/c1-2-6-13-7-8-4-3-5-9(11)10(8)12/h3-5,13H,2,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBDGXFLNNEVBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=C(C(=CC=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2,3-Dichlorophenyl)methyl](propyl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]Ru(II)Cl2, 95%](/img/structure/B6338423.png)

![Tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II)dichloride, 95%](/img/structure/B6338426.png)

(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)

![(R)-(-)-1-[(R)-2-(2'-Di-Ph-phosphino-Ph)ferrocenyl]ethyldi(bis-3,5-trifluoromethyl-Ph)phosphine; 97%](/img/structure/B6338440.png)

![(1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine, 97%](/img/structure/B6338443.png)

![(1S,2S)-N,N-Bis[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine, 97%](/img/structure/B6338449.png)

amine](/img/structure/B6338476.png)